molecular formula C15H10O4 B1209401 1,4-Dihydroxy-2-methylanthraquinone CAS No. 2589-39-1

1,4-Dihydroxy-2-methylanthraquinone

Cat. No. B1209401
CAS RN: 2589-39-1
M. Wt: 254.24 g/mol
InChI Key: JXHLSZPLSSDYCF-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-methylanthraquinone, also known as alizarin, is a synthetic organic compound derived from anthraquinone . It has a molecular formula of C15H10O4 . It is a red dye commonly used in the textile industry and as a histological stain in biological research .


Synthesis Analysis

The synthesis of anthraquinones in plants depends on various physiological conditions . In vitro cultures are considered as an alternative source to produce the compounds with limited availability of explants, independent of environmental conditions . Moreover, the synthesis of anthraquinones from in vitro callus, cell suspension, and organ cultures using biotechnological strategies such as the feeding of precursor or elicitors could eventually enhance the anthraquinone yield .


Molecular Structure Analysis

The molecular structure of 1,4-Dihydroxy-2-methylanthraquinone consists of a three-ring structure with two hydroxyl groups attached at the 1 and 4 positions and a methyl group attached at the 2 position . The average mass of the molecule is 254.238 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dihydroxy-2-methylanthraquinone include a molecular formula of C15H10O4, an average mass of 254.238 Da, and a monoisotopic mass of 254.057907 Da .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodology : 1,8-Dihydroxy-4-methylanthraquinone, a related compound, was synthesized in a two-step process, involving the treatment of specific phthalide with aryne-forming conditions and subsequent demethylation, which can be informative for the synthesis of 1,4-Dihydroxy-2-methylanthraquinone (Wang, Wu, & Biehl, 2002).

Biosynthesis in Plants

  • Biosynthesis in Morinda citrifolia : Studies on Morinda citrifolia revealed the biosynthesis of related anthraquinones, which could provide insights into the biosynthesis pathways of 1,4-Dihydroxy-2-methylanthraquinone (Leistner, 1973).

Antimicrobial Properties

  • Antimicrobial Activity : Research on Morinda angustifolia isolated a new anthraquinone with significant antimicrobial activity against various bacteria and fungi, highlighting the potential antimicrobial applications of similar anthraquinones (Xiang, Song, Zhang, & Guo, 2008).

Optical and Redox Properties

  • Optical and Mechanical Properties : Polyquinones such as poly(2-methylanthraquinone-1,4-diyl) exhibit good optical and mechanical properties, indicating potential applications in materials science (Yamamoto & Etori, 1995).

Acid-Base Indicator Use

  • Use as Acid-Base Indicator : 1,4-Dihydroxyanthraquinone's potential as an acid-base indicator in certain mediums has been proposed, based on its dissociation constants and sharpness of indicator transition (Barbosa, Sánchez, & Bosch, 1984).

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal and molecular structure of 1,4-dihydroxyanthraquinone has been determined, which is crucial for understanding its physical and chemical properties (Deppisch & Nigam, 1980).

Anticancer Potential

  • Anticancer Activity : Related compounds such as 2,7-dihydroxy-3-methylanthraquinone have shown significant anticancer effects, suggesting possible applications for 1,4-Dihydroxy-2-methylanthraquinone in cancer treatment (Zhu et al., 2016).

Future Directions

Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications. The emergence of drug-resistant cancers warrants the development of new anticancer agents. The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .

properties

IUPAC Name

1,4-dihydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHLSZPLSSDYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180541
Record name 9,10-Anthracenedione, 1,4-dihydroxy-2-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxy-2-methylanthraquinone

CAS RN

2589-39-1
Record name 1,4-Dihydroxy-2-methylanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2589-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydroxy-3-methylanthraquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9, 1,4-dihydroxy-2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,4-dihydroxy-2-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIHYDROXY-3-METHYLANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V02O0Q7MPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The method was the same as in Example 1 but using 12.4 g (0.1 mols) of 2-methyl hydroquinone and 20.2 g (0.1 mols) of phthalic acid dichloride. The product was 15.7 g (62% yield) of 2-methyl-1,4-dihydroxy-9,10-anthraquinone (3), m.p.=177°-178° C. (literature 178°-179° C. EtOH).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
Y HIROSE, J KUSUDA, S NONOMURA… - Chemical and …, 1968 - jstage.jst.go.jp
In the previous communication3) the synthesis of munjistin (I), namely 1, 3—dihydroxy—2—anthraquinonecarboxyh'c acid, had been reported. The purpose of the communication was …
Number of citations: 6 www.jstage.jst.go.jp
Y HIROSE, M KUROIWA, H YAMASHITA… - Chemical and …, 1973 - jstage.jst.go.jp
1)(1) Synthesis of I from Resorcinol Dimethyl Ether (V) and Monomethyl Ether (VI)——-—~ It had been known that the condensation with phthalic anhydride (VII) and resorcinol (VIII) by …
Number of citations: 23 www.jstage.jst.go.jp
D Mal, S Ray - 2008 - Wiley Online Library
The synthesis of 9,10‐dimethoxy‐2‐methyl‐1,4‐anthraquinone, an unusual quinone, was achieved in five steps from p‐benzoquinone. A Kochi–Anderson radical methylation features …
廣瀬良男, 楠田仁作, 野々村進, 福井博義 - … and Pharmaceutical Bulletin, 1968 - jlc.jst.go.jp
In the previous communication3) the synthesis of munjistin (I), namely 1, 3—dihydroxy—2—anthraquinonecarboxyh'c acid, had been reported. The purpose of the communication was …
Number of citations: 2 jlc.jst.go.jp
WK Anslow, H Raistrick - Biochemical Journal, 1941 - ncbi.nlm.nih.gov
… conversion of 1-chloro-4-hydroxy-2-methylanthraquinone into 1:4-dihydroxy-2methylanthraquinone, ie. methylquinizarin (Bayer and Co., DRP 203,083; Ullmann & Schmidt, 1919]. …
Number of citations: 6 www.ncbi.nlm.nih.gov
川崎洋子, 合田幸広, 義平邦利 - Chemical and Pharmaceutical Bulletin, 1992 - jlc.jst.go.jp
Twenty compounds were isolated from the roots of Rubia tinctorum which are used as a commercial source of madder color. Among these compounds, mollugin (1), 1-hydroxy-2-…
Number of citations: 3 jlc.jst.go.jp
YJ Yang, HY Shu, ZD Min - Yao xue xue bao= Acta Pharmaceutica …, 1992 - europepmc.org
From chloroform extract of the root of Morinda officinalis, eight anthraquinones were isolated whose structures were deduced to be rubiadin (I), rubiadin-1-methyl ether (II), 1-…
Number of citations: 44 europepmc.org
P Wang, J Wang, FM El-Demerdash, J Wei - Journal of Future Foods, 2023 - Elsevier
Rubia cordifolia L. belongs to Rubiaceae family. Its medicinal parts are mainly root and rhizome, which is included in the Chinese Pharmacopoeia (2020), has the effect of cooling blood …
Number of citations: 0 www.sciencedirect.com
G Yu, LUO Wei, Z Hui-zhen, LI Li-mei… - Natural Product Research …, 2020 - trcw.ac.cn
Abstract: In this study, the chemical constituents and antioxidant activities of Didissandra sesquifolia CB Clarke were investigated for the first time. A total of 15 phenolic compounds …
Number of citations: 1 www.trcw.ac.cn
J Koyama, I Toyokuni… - Phytochemical Analysis: An …, 1997 - Wiley Online Library
A micellar electrokinetic capillary chromatographic method for the separation of anthraquinone positional isomers was established. The running electrolytes used in this method were …

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